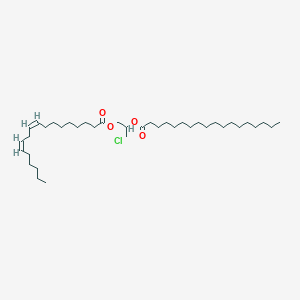
BISMUTH HEXAFLUOROPENTANEDIONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth hexafluoropentanedionate is a compound with the molecular formula C15H3BiF18O6 . It is an insoluble salt of salicylic acid linked to trivalent bismuth . The molecular weight of this compound is 830.13 g/mol .
Synthesis Analysis
The synthesis of bismuth compounds is complex and involves various catalytic Bi redox platforms . Bismuth has been shown to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis .Molecular Structure Analysis
The molecular structure of Bismuth hexafluoropentanedionate is characterized by a 2D structure and a 3D conformer . The InChI representation of the molecule isInChI=1S/3C5HF6O2.Bi/c3*6-4 (7,8)2 (12)1-3 (13)5 (9,10)11;/h3*1H;/q3*-1;+3 . Chemical Reactions Analysis
Bismuth compounds have been shown to exhibit radical reactivity, enabling unique redox cycles that can be harnessed in the context of organic synthesis . Various catalytic Bi redox platforms have been discovered, revealing emerging opportunities in the field of main group redox catalysis .Physical And Chemical Properties Analysis
Bismuth hexafluoropentanedionate has a molecular weight of 830.13 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 27, and a rotatable bond count of 0 . Its exact mass is 829.94462 g/mol, and it has a topological polar surface area of 102 Ų .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Bismuth-based nanoparticles have been extensively used in the field of biomedicine . They are known for their safety, cost-effective fabrication processes, large surface area, high stability, and versatility in terms of shape, size, and porosity . The main biomedical applications include drug delivery and cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .
Therapeutic Applications
Bismuth-containing nanoparticles have desirable performance for combined cancer therapy, photothermal and radiation therapy . They have a favorably high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
Diagnostic Applications
Bismuth-based nanoparticles are used in multimodal imaging due to their high X-ray attenuation coefficient and NIR absorbance . This makes them suitable for various imaging techniques, providing a comprehensive view of the target area.
Biosensing Applications
Bismuth-based nanoparticles have been used in the fabrication of biosensors . Their large surface area and high stability make them ideal for detecting and measuring biological elements.
Regenerative Properties
Bismuth-based nanoparticles have been used in regenerative medicine, particularly in bone engineering . Their unique physicochemical properties contribute to the growth and regeneration of bone tissue.
Antibacterial Uses
Bismuth-based compounds have unique antibacterial activity . They have been used to treat infections from microbes beyond H. pylori .
Drug Delivery Applications
Bismuth-based nanoparticles have been used for drug delivery . Their large surface area and high stability allow them to carry and deliver drugs effectively to the target area.
Treatment of Gastrointestinal Disorders
Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .
Safety and Hazards
Zukünftige Richtungen
Bismuth-based compounds have been extensively explored in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Future research may focus on the potential use of bismuth complexes in biomedicine .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of BISMUTH HEXAFLUOROPENTANEDIONATE can be achieved through the reaction of bismuth(III) nitrate pentahydrate with hexafluoroacetylacetone in the presence of acetic acid.", "Starting Materials": [ "Bismuth(III) nitrate pentahydrate", "Hexafluoroacetylacetone", "Acetic acid" ], "Reaction": [ "Dissolve bismuth(III) nitrate pentahydrate in acetic acid to form a clear solution.", "Add hexafluoroacetylacetone to the bismuth(III) nitrate pentahydrate solution and stir for several hours.", "Heat the mixture to reflux for several hours until a yellow precipitate forms.", "Filter the yellow precipitate and wash with cold acetic acid.", "Dry the product under vacuum to obtain BISMUTH HEXAFLUOROPENTANEDIONATE as a yellow powder." ] } | |
CAS-Nummer |
142617-56-9 |
Produktname |
BISMUTH HEXAFLUOROPENTANEDIONATE |
Molekularformel |
C15H3BiF18O6 |
Molekulargewicht |
830.13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

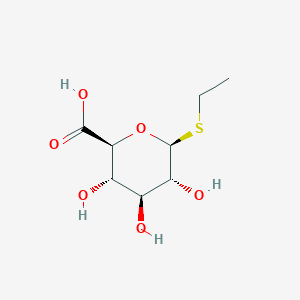
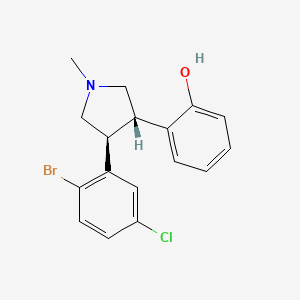
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
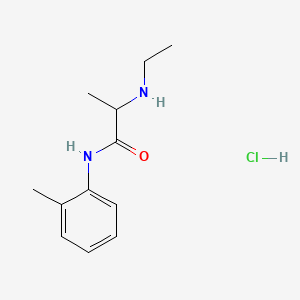
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
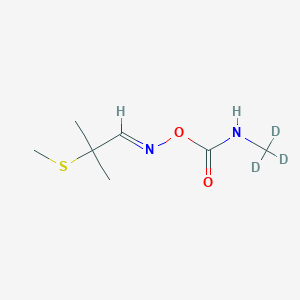
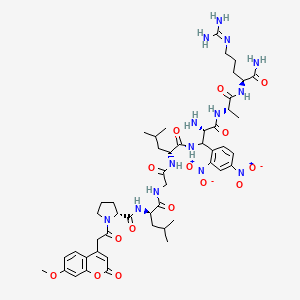
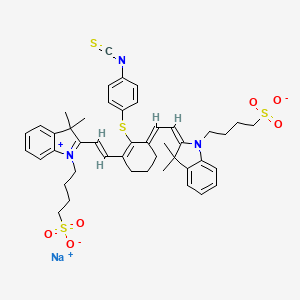
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
